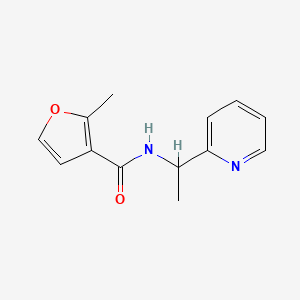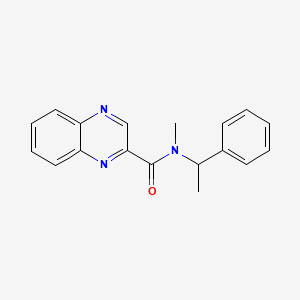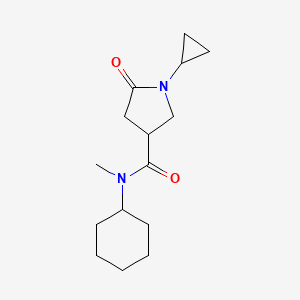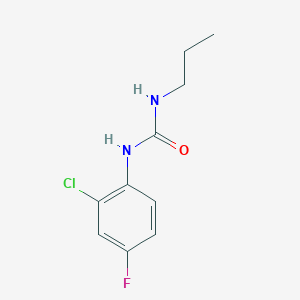![molecular formula C13H19NO2 B7515329 N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide, also known as FEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FEC is a cyclic amide that has a furan ring attached to an ethyl chain, which is in turn attached to a cyclohexane ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
科学研究应用
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases. N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been used as a tool in the study of the structure and function of various proteins.
作用机制
The mechanism of action of N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been shown to have anti-inflammatory, neuroprotective, and antioxidant effects. It has been found to reduce the production of pro-inflammatory cytokines and to protect against oxidative stress. Additionally, N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been shown to improve cognitive function and to protect against neuronal damage in animal models of neurological disorders.
实验室实验的优点和局限性
One advantage of using N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which plays a role in the maintenance of gastric mucosal integrity. Additionally, N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide has been shown to have a low toxicity profile in animal studies. However, one limitation of using N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research involving N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide and its potential applications in the treatment of neurological disorders. Finally, there is a need for more studies to investigate the safety and efficacy of N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide in humans.
合成方法
The synthesis of N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide can be achieved using various methods. One such method involves the reaction of 2-furanethanol with cyclohexanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ethylamine to obtain N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide. Another method involves the reaction of furfurylamine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to obtain N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide. Both of these methods have been successfully used to synthesize N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide.
属性
IUPAC Name |
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(12-8-5-9-16-12)14-13(15)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGVOXVDEPGSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)

![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)
![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)


